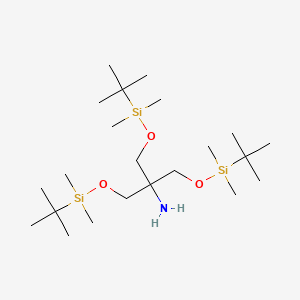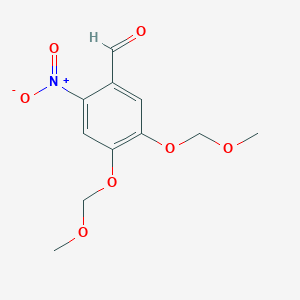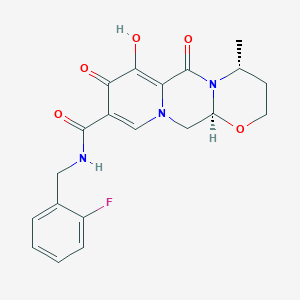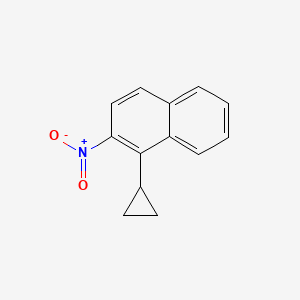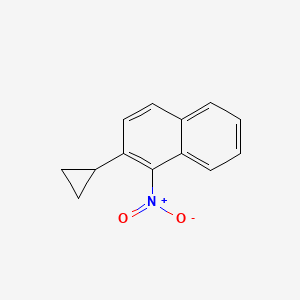
赤式-β,3-二羟基-L-酪氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Erythro-β,3-Dihydroxy-L-tyrosine is a compound with the molecular formula C9H11NO5 and a molecular weight of 213.19 g/mol . . This compound is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.
科学研究应用
Erythro-β,3-Dihydroxy-L-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed hydroxylation reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of erythro-β,3-Dihydroxy-L-tyrosine typically involves the hydroxylation of L-tyrosine. One common method is the enzymatic conversion of L-tyrosine using tyrosine hydroxylase, which adds hydroxyl groups to the aromatic ring of tyrosine . This reaction requires cofactors such as tetrahydrobiopterin and molecular oxygen.
Industrial Production Methods
Industrial production of erythro-β,3-Dihydroxy-L-tyrosine often involves biotechnological approaches, including the use of genetically engineered microorganisms that express tyrosine hydroxylase. These microorganisms can convert L-tyrosine to erythro-β,3-Dihydroxy-L-tyrosine under controlled fermentation conditions .
化学反应分析
Types of Reactions
Erythro-β,3-Dihydroxy-L-tyrosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dopaquinone, a key intermediate in melanin biosynthesis.
Reduction: Reduction reactions can convert erythro-β,3-Dihydroxy-L-tyrosine to its corresponding dihydroxy derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Dopaquinone
Reduction: Dihydroxy derivatives
Substitution: Various substituted tyrosine derivatives
作用机制
Erythro-β,3-Dihydroxy-L-tyrosine exerts its effects primarily through its role as a precursor in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine . The compound is hydroxylated by tyrosine hydroxylase to form dihydroxyphenylalanine (DOPA), which is then decarboxylated to produce dopamine. Dopamine can be further converted to norepinephrine and epinephrine through enzymatic reactions. These catecholamines act as neurotransmitters and hormones, playing crucial roles in the nervous system and various physiological processes .
相似化合物的比较
Erythro-β,3-Dihydroxy-L-tyrosine is similar to other hydroxylated tyrosine derivatives, such as:
L-DOPA (L-3,4-dihydroxyphenylalanine): A direct precursor to dopamine, used in the treatment of Parkinson’s disease.
Dopamine: A neurotransmitter involved in reward and pleasure pathways.
Norepinephrine: A neurotransmitter and hormone involved in the fight-or-flight response.
The uniqueness of erythro-β,3-Dihydroxy-L-tyrosine lies in its specific hydroxylation pattern and its role as an intermediate in the biosynthesis of catecholamines .
属性
CAS 编号 |
34047-62-6 |
|---|---|
分子式 |
C₉H₁₁NO₅ |
分子量 |
213.19 |
同义词 |
Serine, 3-(3,4-dihydroxyphenyl)-, L-erythro- (8CI); (βS)-β,3-Dihydroxy-L-tyrosine; (+)-erythro-3,4-Dihydroxyphenylserine; L-erythro-3,4-Dihydroxyphenylserine_x000B_L-erythro-3-(3,4-Dihydroxyphenyl)serine; erythro-Dopaserine; L-Tyrosine, β,3-dihydroxy-, (β |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


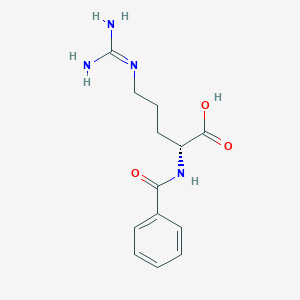
![(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Hydrochloride](/img/structure/B1145414.png)
